N-Benzyloxycarbonyl Norglipin is a chemical compound derived from Norglipin, which is known for its application in treating type 2 diabetes mellitus. This compound is classified as a dipeptidyl peptidase-4 inhibitor, a class of drugs that enhances insulin secretion and lowers glucagon levels in the bloodstream, thus improving glycemic control. The structural modification with the benzyloxycarbonyl group enhances its pharmacological properties and bioavailability, making it a subject of interest in medicinal chemistry.
N-Benzyloxycarbonyl Norglipin is synthesized from Norglipin, which itself has been developed by pharmaceutical companies such as Mitsubishi Tanabe Pharma. It falls under the broader category of anti-diabetic agents, specifically targeting the dipeptidyl peptidase-4 enzyme to regulate blood sugar levels effectively.
The synthesis of N-Benzyloxycarbonyl Norglipin typically involves several key steps:
The synthesis can be complex and may require optimization of reaction conditions to achieve high yields and purity.
N-Benzyloxycarbonyl Norglipin features a unique molecular structure characterized by:
The three-dimensional conformation of the molecule plays a crucial role in its interaction with the dipeptidyl peptidase-4 enzyme.
N-Benzyloxycarbonyl Norglipin undergoes several chemical reactions relevant to its function:
The mechanism through which N-Benzyloxycarbonyl Norglipin operates involves:
Data from clinical studies indicate that compounds like N-Benzyloxycarbonyl Norglipin can significantly improve glycemic parameters in patients with type 2 diabetes.
N-Benzyloxycarbonyl Norglipin exhibits several notable physical and chemical properties:
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to confirm the structure and purity of synthesized compounds.
N-Benzyloxycarbonyl Norglipin has several applications in scientific research:
N-Benzyloxycarbonyl Norglipin is systematically identified as benzyl 3-{[(2-hydroxy-2,2-diphenylacetyl)oxy]}-8-azabicyclo[3.2.1]octane-8-carboxylate, reflecting its intricate molecular architecture. This nomenclature precisely defines the critical structural features: the nortropane core (8-azabicyclo[3.2.1]octane), the benzilate ester group (2-hydroxy-2,2-diphenylacetate), and the N-protecting moiety (benzyloxycarbonyl) [1] [6]. Its molecular formula is C₂₉H₂₉NO₅, corresponding to a calculated molecular weight of 471.544 g/mol [1]. The compound's structure integrates both polar (carbamate ester, tertiary amine) and nonpolar (biphenyl, benzyl) domains, creating distinct amphiphilic character essential for biological interactions [1] [4].
Table 1: Fundamental Chemical Identifiers of N-Benzyloxycarbonyl Norglipin
Property | Value | Source/Reference |
---|---|---|
CAS Number | 1334608-49-9 | Chemsrc [1] |
Molecular Formula | C₂₉H₂₉NO₅ | Chemsrc [1] |
Molecular Weight | 471.544 g/mol | Chemsrc [1] |
Exact Mass | 471.205 Da | Chemsrc [1] |
IUPAC Name | Benzyl 3-{[(2-hydroxy-2,2-diphenylacetyl)oxy]}-8-azabicyclo[3.2.1]octane-8-carboxylate | Chemsrc [1] |
Key Synonymous Names | N-Cbz-Norglipin; Benzyl 3-(2-hydroxy-2,2-diphenylacetyl)oxy-8-azabicyclo[3.2.1]octane-8-carboxylate | Chemsrc, SCBT [1] [6] |
The bicyclic nortropane core possesses a rigid tropane skeleton characterized by a bridgehead nitrogen atom (position 8) and an esterified hydroxyl group at position 3. The Cbz group modifies the basic nitrogen via a carbamate linkage (–NHCO₂CH₂C₆H₅). Spectroscopic characterization confirms critical functional groups: FTIR shows strong carbonyl stretches (~1700-1750 cm⁻¹) for both the benzilate and carbamate esters, while ¹H NMR displays characteristic signals for the benzyl methylene protons (~δ 5.1-5.2 ppm), the bridgehead protons of the nortropane system (~δ 3.0-4.0 ppm), and aromatic multiplets (~δ 7.2-7.4 ppm) [1] [4]. Computational descriptors predict significant lipophilicity (cLogP ≈ 4.74) and moderate topological polar surface area (~76.1 Ų), properties critically influencing its biodistribution [1].
The development trajectory of N-Benzyloxycarbonyl Norglipin is intrinsically linked to the pharmacological exploration of its parent compound, Norglipin (Nortropinyl Benzilate, CAS# 16444-19-2). Norglipin itself emerged from research focused on tropane alkaloid derivatives exploring structure-activity relationships (SAR) around the muscarinic acetylcholine receptor (mAChR) binding pharmacophore [4] [7]. Early studies on tropane esters revealed the importance of the 8-azabicyclo[3.2.1]octane core and the nature of the esterifying acid for receptor affinity and functional activity. Benzilic acid esters, like those found in the well-known anticholinergic benztropine, demonstrated potent central nervous system (CNS) activity but suffered from metabolic instability and rapid clearance [4] [7].
To address these limitations and create more targeted pharmacological probes, medicinal chemists pursued N-substitution strategies. The introduction of the benzyloxycarbonyl (Cbz) protecting group, a mainstay in peptide synthesis for amine protection, was applied to the secondary amine of Norglipin. This modification served dual purposes: 1) As a chemical handle during synthetic routes to improve selectivity and yield in multi-step syntheses involving the sensitive tropane nitrogen, and 2) As a strategic modification to modulate physiochemical properties, specifically increasing lipophilicity (LogP increase from ~3.08 for Norglipin to ~4.74 for the Cbz derivative) and potentially altering metabolic pathways [1] [4] [7]. The synthesis typically involves reacting nortropine (CAS# 538-09-0, the de-esterified core alcohol of Norglipin) with benzyl chloroformate in the presence of a base to yield the N-Cbz-nortropine intermediate. This intermediate is then esterified with benzilic acid (or more commonly, its activated derivative like an acid chloride or mixed anhydride) under Schotten-Baumann or similar esterification conditions [7].
Table 2: Key Precursors and Synthesis Strategy for N-Benzyloxycarbonyl Norglipin
Precursor/Reagent | Role | CAS Number/Key Property | Source |
---|---|---|---|
Nortropine | Core Nortropane Alkaloid Scaffold | 538-09-0 | ChemicalBook [8] |
Benzyl Chloroformate | Cbz-Protecting Group Source | 501-53-1 (Commonly used reagent) | Synthetic Method Patents [7] |
Benzilic Acid/Chloride | Esterifying Acid Component | 76-93-7 (Acid) | Chemsrc (Norglipin) [4] |
Primary Synthesis Route | Sequential N-protection followed by O-esterification | -- | Patent WO2011116491A1 [7] |
Patent literature (WO2011116491A1) details optimized routes for synthesizing nortropine benzilate derivatives, emphasizing the importance of controlled reaction conditions (temperature, solvent choice like dichloromethane or chloroform, base selection like triethylamine) to achieve high yields and purity of intermediates like N-Cbz-Norglipin [7]. While not typically the final therapeutic agent, N-Benzyloxycarbonyl Norglipin serves as a crucial synthetic precursor or chemical probe in neuroscience research, allowing investigation of the impact of N-modification on tropane pharmacology without permanently altering the nitrogen's basicity through alkylation. Its development reflects a deliberate step in medicinal chemistry aimed at balancing receptor affinity, BBB permeability, and metabolic stability.
N-Benzyloxycarbonyl Norglipin holds distinct significance as a strategic molecular tool in CNS drug discovery, primarily by exemplifying the profound impact of protecting group chemistry on drug-like properties and targeted delivery. Its design directly addresses core challenges in neuropharmacology, particularly the optimization of molecules for blood-brain barrier (BBB) penetration while maintaining target engagement potential.
The primary pharmacological interest stems from the nortropane benzilate pharmacophore, known for its affinity towards muscarinic acetylcholine receptors (mAChRs). Norglipin itself acts primarily as an anticholinergic agent, with the benzilate moiety playing a critical role in receptor binding [4]. Introducing the N-Benzyloxycarbonyl group significantly alters the molecule's physicochemical profile:
Table 3: Property Modulation by N-Benzyloxycarbonylation of Norglipin
Physicochemical Property | Norglipin (Parent) | N-Benzyloxycarbonyl Norglipin (Derivative) | Impact on CNS Drug Potential |
---|---|---|---|
LogP (Calculated/Estimated) | ~3.08 [4] | ~4.74 [1] | ↑ Increased lipophilicity enhances passive diffusion through lipid bilayers of the BBB. Optimal CNS LogP range is often cited as 2-5 [2]. |
Hydrogen Bond Donors (HBD) | 1 (Secondary Amine) | 0 (Masked as Carbamate) | ↓ Reduction in HBD count significantly lowers the desolvation energy penalty, facilitating BBB transit [2]. |
Topological Polar Surface Area (tPSA, Ų) | ~58.6 [4] | ~76.1 [1] | ↔ Modest increase; remains below the threshold (~90 Ų) often associated with poor passive BBB permeability [2]. |
Molecular Weight (g/mol) | 337.41 [4] | 471.54 [1] | ↑ Increase approaches the upper limit (~500 Da) for favorable passive diffusion but is often tolerated with high lipophilicity [2]. |
Beyond its role as a potential prodrug (where enzymatic cleavage of the Cbz group would regenerate active Norglipin in vivo), N-Benzyloxycarbonyl Norglipin serves as a vital research probe:
The strategic application of the benzyloxycarbonyl group in Norglipin thus transcends simple protection; it represents a deliberate medicinal chemistry tactic to temporarily mask polar functionalities and enhance brain exposure of a neuroactive pharmacophore. This approach underscores a fundamental principle in CNS drug design: optimizing pharmacokinetic properties, particularly BBB penetration, is as crucial as optimizing target affinity for achieving desired in vivo efficacy. N-Benzyloxycarbonyl Norglipin exemplifies how traditional synthetic chemistry protecting groups can be repurposed as tools for modulating ADME (Absorption, Distribution, Metabolism, Excretion) properties in neurotherapeutic development [2] [7]. Its study continues to inform the design of novel tropane-based therapeutics with improved brain delivery.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: